![molecular formula C5H3N5O2 B166819 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 129157-77-3](/img/structure/B166819.png)
8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been found to possess various biological activities, making it a promising candidate for drug development. Additionally, we will list future directions for research on this compound.
Wirkmechanismus
The mechanism of action of 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine is not fully understood. However, it is believed to act by inhibiting certain enzymes or by modulating ion channels. This compound has been found to inhibit the growth of various bacteria and fungi, suggesting that it may interfere with their metabolic pathways.
Biochemische Und Physiologische Effekte
8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antibacterial and antifungal agent. Additionally, this compound has been found to possess antitumor and antiviral activities, making it a potential candidate for cancer and viral treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine in lab experiments is that it has shown promising results in various scientific research applications. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, making it challenging to optimize for specific applications.
Zukünftige Richtungen
There are several future directions for research on 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine. One potential direction is to investigate its potential as an enzyme inhibitor and as a modulator of ion channels further. Additionally, this compound could be investigated for its potential as an antibacterial, antifungal, antitumor, and antiviral agent. Furthermore, research could be conducted to optimize the synthesis method of this compound to improve its yield and purity. Finally, future research could focus on developing derivatives of 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine with improved properties for specific applications.
Conclusion:
In conclusion, 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine is a promising compound for scientific research due to its potential applications in medicinal chemistry. This compound has shown various biological activities, including antibacterial, antifungal, antitumor, and antiviral activities. Additionally, it has been investigated for its potential as an enzyme inhibitor and as a modulator of ion channels. While the mechanism of action of this compound is not fully understood, it has the potential to be developed into a drug candidate for various applications. Future research on this compound could focus on optimizing its synthesis method, investigating its potential as an antibacterial, antifungal, antitumor, and antiviral agent, and developing derivatives with improved properties for specific applications.
Synthesemethoden
The synthesis of 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One such method involves the reaction of 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. This reaction yields 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine has shown potential in various scientific research applications. It has been found to possess antibacterial, antifungal, antitumor, and antiviral activities. Additionally, this compound has been investigated for its potential as an enzyme inhibitor and as a modulator of ion channels. These properties make it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
129157-77-3 |
|---|---|
Produktname |
8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine |
Molekularformel |
C5H3N5O2 |
Molekulargewicht |
165.11 g/mol |
IUPAC-Name |
8-nitro-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C5H3N5O2/c11-10(12)4-1-6-3-9-5(4)7-2-8-9/h1-3H |
InChI-Schlüssel |
IWUYVERJMNVTDJ-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NC=NN2C=N1)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C2=NC=NN2C=N1)[N+](=O)[O-] |
Synonyme |
[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE, 8-NITRO- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)
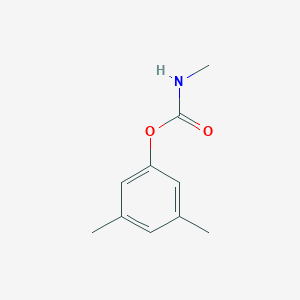
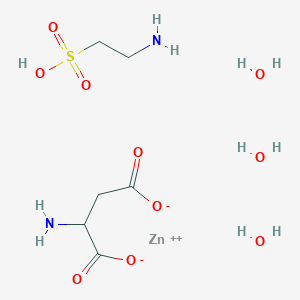
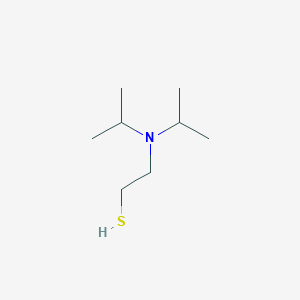
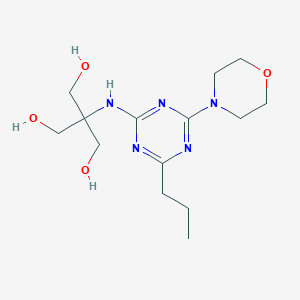
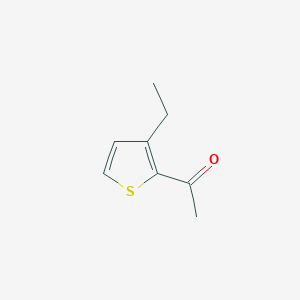

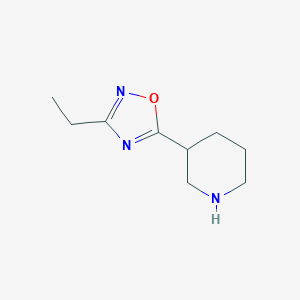
![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
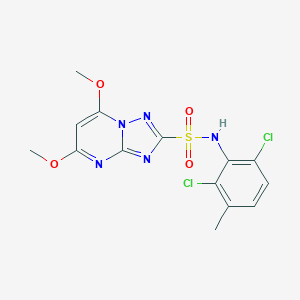
![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)


